1,4-dimethyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring The presence of two methyl groups at positions 1 and 4 of the imidazole ring distinguishes it from other imidazopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products
Scientific Research Applications
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms in the imidazole ring.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the imidazole ring.
Imidazo[4,5-b]pyridine: This compound has a similar structure but with different substitution patterns and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,4-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-8-7(3-4-9-6)11(2)5-10-8/h3-5H,1-2H3 |
InChI Key |
OKRCSGYGXZJJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=CN2C |
Origin of Product |
United States |
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